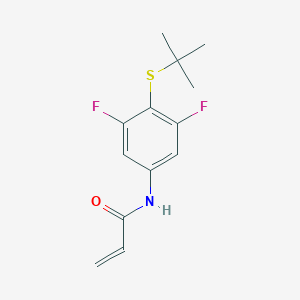

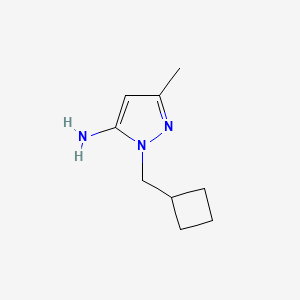

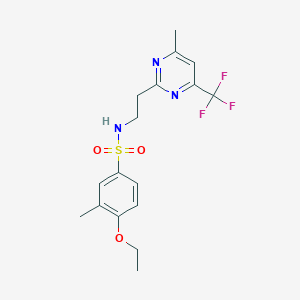

![molecular formula C13H11NaO3S B2578563 Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-44-1](/img/structure/B2578563.png)

Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate” is a chemical compound. It’s related to the compound “1,1’-Biphenyl, 3-methyl-”, which has a molecular formula of C13H12 and a molecular weight of 168.2344 .

Synthesis Analysis

The synthesis of biphenyl compounds can be achieved through a mild and practical route. Isopropyl nitrite is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compounds are obtained from the diazotisation of aniline derivatives with the generated isopropyl nitrite and the coupling reaction with benzene derivatives .Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis

The chemical reactions of biphenyl compounds involve the use of low-cost copper salts (Cu(I) and Cu(II)) that can mediate the dimerization of arylboronic acids to afford the corresponding symmetrical substituted biaryl in good yields .Physical And Chemical Properties Analysis

The related compound “1,1’-Biphenyl, 3-methyl-” has a molecular weight of 168.2344 . Biphenyl, a related compound, is a solid at room temperature, with a melting point of 69.2 °C .Aplicaciones Científicas De Investigación

Polymerization and Membrane Applications : One study explored the direct polymerization of sulfonated poly(arylene ether sulfone) copolymers, which are candidates for new proton exchange membranes. This research utilized disodium 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone, a compound related to Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate, showing its potential in high molecular weight polymerization and membrane fabrication (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).

Surfactant Dynamics : Another study focused on Sodium dodecylbenzene sulfonate (SDSB), examining its structural and dynamic properties in micelles using molecular dynamics simulations. This research provides insights into the behavior of similar sulfonate compounds in nanotechnology and material science applications (Palazzesi, Calvaresi, & Zerbetto, 2011).

Gas Dehumidification Membranes : Research on the synthesis of sodium sulfonate-functionalized polyether ether ketones for gas dehumidification membrane materials highlights the potential of sulfonate compounds in creating materials with high thermal stability and selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).

Catalytic Applications : A study demonstrated the use of Sodium dodecyl benzene sulfonate in the tandem Knoevenagel-Michael reaction for synthesizing pyrazolones, showcasing the compound's potential as a catalyst in organic synthesis (Zheng, Zheng, Wang, Cao, Shao, & Guo, 2018).

Ion Exchange Membranes : The development of novel cation exchange membranes using sodium sulfonate compounds for alkali recovery illustrates their application in enhancing ion transport and separation processes (Mondal, Dai, Pan, Zheng, Hossain, Khan, Wu, & Xu, 2015).

Polymeric Material Synthesis : Research on the synthesis of sodium sulfonate-functionalized poly(ether ether ketone)s demonstrates the compound's role in producing polymers with varied thermal stability and solubility, important for advanced material applications (Wang, Chen, & Xu, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;4-(3-methylphenyl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKRIULVBUGAFR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

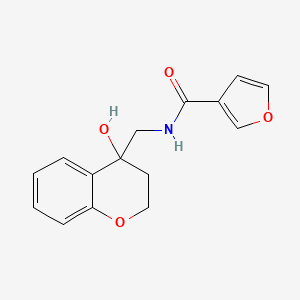

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)

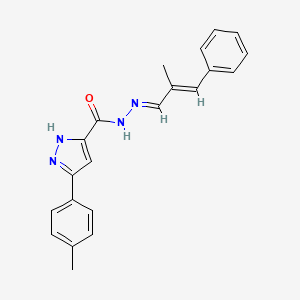

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)

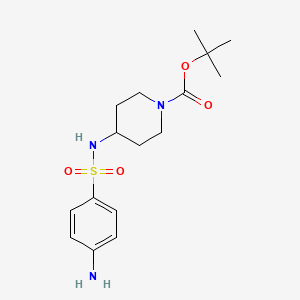

![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)

![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)